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Compound of Interest

Compound Name:

(4-BROMO-3-

METHYLPHENYLCARBONYL)PY

RROLIDINE

Cat. No.: B137811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) data for the compound (4-bromo-3-methylphenylcarbonyl)pyrrolidine.

This document includes predicted 13C NMR chemical shifts, a detailed experimental protocol

for data acquisition, and a logical diagram illustrating the structural assignments. This guide is

intended to support research and development activities where this compound is of interest.

Predicted 13C NMR Data
Due to the absence of publicly available experimental 13C NMR spectra for (4-bromo-3-
methylphenylcarbonyl)pyrrolidine, the following chemical shifts have been predicted based

on established principles of NMR spectroscopy and data from analogous structures. The

predictions leverage known substituent effects on aromatic systems and published data for N-

acylpyrrolidines.

Predicted Chemical Shifts
The predicted 13C NMR chemical shifts for (4-bromo-3-methylphenylcarbonyl)pyrrolidine
are summarized in the table below. The carbon atoms are numbered as indicated in the

accompanying structure.
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Table 1: Predicted 13C NMR Chemical Shifts for (4-Bromo-3-
methylphenylcarbonyl)pyrrolidine

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Multiplicity (in proton-
coupled spectrum)

C1 ~169 Singlet (s)

C2 ~138 Singlet (s)

C3 ~135 Singlet (s)

C4 ~132 Doublet (d)

C5 ~128 Singlet (s)

C6 ~126 Doublet (d)

C7 ~125 Doublet (d)

C8 ~48 Triplet (t)

C9 ~26 Triplet (t)

C10 ~24 Triplet (t)

C11 ~46 Triplet (t)

C12 ~23 Quartet (q)

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure for Carbon Numbering:

Caption: Structure of (4-bromo-3-methylphenylcarbonyl)pyrrolidine with carbon numbering

for 13C NMR assignment.

Experimental Protocol
The following is a standard protocol for the acquisition of a 13C NMR spectrum of a small

organic molecule like (4-bromo-3-methylphenylcarbonyl)pyrrolidine.
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Table 2: Experimental Protocol for 13C NMR Spectroscopy
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Parameter Specification

Sample Preparation

Sample Concentration
10-50 mg of the compound dissolved in

approximately 0.6-0.7 mL of deuterated solvent.

Solvent

Deuterated chloroform (CDCl3) is a common

choice. Other deuterated solvents such as

DMSO-d6, Acetone-d6, or Methanol-d4 can be

used depending on the solubility of the

compound.

Standard

Tetramethylsilane (TMS) is typically used as an

internal standard for chemical shift referencing

(0.00 ppm).

NMR Instrument

Spectrometer
A 400 MHz (or higher) NMR spectrometer

equipped with a broadband probe.

Nucleus Observed 13C

Acquisition Parameters

Pulse Program

A standard single-pulse experiment with proton

decoupling (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Time (aq) 1-2 seconds.

Relaxation Delay (d1)
2-5 seconds. A longer delay may be necessary

for quaternary carbons to ensure full relaxation.

Number of Scans (ns)

1024 to 4096 scans, or more, depending on the

sample concentration, to achieve an adequate

signal-to-noise ratio.

Spectral Width (sw) 0 to 220 ppm.

Temperature 298 K (25 °C).

Processing Parameters
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Apodization
Exponential multiplication with a line broadening

factor of 1-2 Hz.

Phasing Automatic or manual phase correction.

Baseline Correction Automatic or manual baseline correction.

Referencing

The spectrum is referenced to the solvent peak

(e.g., CDCl3 at 77.16 ppm) or the internal TMS

standard (0.00 ppm).

Logical Relationships in 13C NMR Data
The following diagram illustrates the logical workflow from the molecular structure to the

interpretation of the 13C NMR spectrum.
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Workflow for 13C NMR Analysis

Molecular Structure

NMR Experiment

Data Analysis & Interpretation

(4-bromo-3-methylphenylcarbonyl)pyrrolidine

Sample Preparation
(Solvent, Concentration)

is prepared for

Peak Assignment
(Correlation to Structure)

provides basis for

13C NMR Data Acquisition
(Spectrometer, Pulse Sequence)

is analyzed by

Data Processing
(FT, Phasing, Baseline Correction)

yields raw data for

13C NMR Spectrum
(Chemical Shifts, Intensities)

produces

is interpreted for

Tabulated 13C NMR Data

results in

Click to download full resolution via product page

Caption: Logical workflow from molecular structure to the final tabulated 13C NMR data.
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This guide provides a foundational understanding of the 13C NMR characteristics of (4-bromo-
3-methylphenylcarbonyl)pyrrolidine. The predicted data and experimental protocol herein

serve as a valuable resource for researchers in the fields of medicinal chemistry, organic

synthesis, and drug discovery. For definitive structural confirmation, experimental acquisition

and analysis of the 13C NMR spectrum are recommended.

To cite this document: BenchChem. [Technical Guide: 13C NMR Spectroscopy of (4-Bromo-
3-methylphenylcarbonyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137811#13c-nmr-data-for-4-bromo-3-
methylphenylcarbonyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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